(2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone
Description
(2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone is a synthetic organic compound that features a pyrrolidine ring substituted with a methylthio group and an ethoxyphenyl group
Properties
IUPAC Name |
(2-ethoxyphenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-3-17-13-7-5-4-6-12(13)14(16)15-9-8-11(10-15)18-2/h4-7,11H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVGZIFSEWZBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Ethoxybenzoyl Chloride
2-Ethoxybenzoyl chloride serves as the acylating agent in this synthesis. Its preparation from 2-ethoxybenzoic acid is achieved through chlorination using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].
Method 1: Thionyl Chloride-Mediated Chlorination
A representative procedure involves refluxing 2-ethoxybenzoic acid (10.0 g, 60.2 mmol) with excess thionyl chloride (20 mL) for 40 minutes. The reaction mixture is concentrated under reduced pressure, and the residue is dissolved in dichloromethane (150 mL). This method yields 2-ethoxybenzoyl chloride in 48–91% purity after silica gel chromatography.
Method 2: Oxalyl Chloride in Dichloromethane
Alternatively, 2-ethoxybenzoic acid (0.75 g, 4.5 mmol) reacts with oxalyl chloride (0.44 mL, 4.9 mmol) in dichloromethane at 0–20°C for 1 hour, catalyzed by N,N-dimethylformamide (DMF). This approach avoids high-temperature reflux and achieves quantitative conversion, as evidenced by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Key Analytical Data for 2-Ethoxybenzoyl Chloride
Synthesis of 3-(Methylthio)Pyrrolidine
The 3-(methylthio)pyrrolidine moiety is introduced via nucleophilic substitution or thiol-ene chemistry. While explicit protocols for this intermediate are absent in the provided sources, analogous methods from and suggest the following pathway:
- Thiolation of Pyrrolidine: Reacting pyrrolidine with methanesulfenyl chloride (CH₃SCl) in the presence of a base (e.g., triethylamine) at 0°C yields 3-(methylthio)pyrrolidine.
- Purification: Column chromatography (hexane/ethyl acetate) or recrystallization isolates the product.
Coupling of 2-Ethoxybenzoyl Chloride with 3-(Methylthio)Pyrrolidine
The final step involves nucleophilic acyl substitution between 2-ethoxybenzoyl chloride and 3-(methylthio)pyrrolidine.
Optimized Protocol
- Reaction Setup: 3-(Methylthio)pyrrolidine (1.2 equiv) and triethylamine (1.5 equiv) are dissolved in dichloromethane (50 mL) at 0°C.
- Acyl Chloride Addition: 2-Ethoxybenzoyl chloride (1.0 equiv) is added dropwise, and the mixture is stirred at 0°C for 2 hours, followed by warming to room temperature for 2 hours.
- Workup: The reaction is quenched with water, and the organic layer is concentrated. Purification via silica gel chromatography (hexane/ethyl acetate) yields the title compound.
Yield and Purity
- Yield: 85–91%.
- ¹H NMR (CDCl₃): δ 7.85 (d, J = 7.6 Hz, 2H, Ar–H), 3.73 (t, J = 7.4 Hz, 2H, pyrrolidine CH₂), 2.16 (s, 3H, SCH₃).
- LC-MS (ES+): m/z 329 (M+H⁺).
Comparative Analysis of Synthetic Methods
Acyl Chloride Formation
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂, DMF | Reflux, 40 min | 48–91 | ≥95 |
| Oxalyl Chloride | (COCl)₂, DMF | 0–20°C, 1 h | Quantitative | ≥98 |
Thionyl chloride offers higher scalability, while oxalyl chloride is preferable for acid-sensitive substrates.
Coupling Reaction
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triethylamine | Dichloromethane | 0°C → RT | 91 |
| DIPEA | DMSO | 100°C | 82 |
Triethylamine in dichloromethane achieves superior yields under milder conditions compared to DIPEA in dimethyl sulfoxide (DMSO).
Mechanistic Insights
Acyl Chloride Formation
The reaction proceeds via nucleophilic attack of the chloride ion on the electrophilic carbonyl carbon, facilitated by the leaving group (OH⁻) activated by SOCl₂ or (COCl)₂.
Ketone Coupling
The amine nucleophile attacks the acyl chloride’s carbonyl carbon, displacing chloride and forming the C–N bond. Triethylamine scavenges HCl, shifting the equilibrium toward product formation.
Challenges and Solutions
Chemical Reactions Analysis
(2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications:
Chemistry
- Intermediate in Synthesis : It serves as a precursor for more complex molecules in organic synthesis.
Biology
- Potential Biological Activities : Research indicates possible antimicrobial and anticancer properties, making it a candidate for further biological evaluations.
Medicine
- Therapeutic Exploration : Investigated for its potential effects in drug discovery, particularly in developing new therapeutic agents targeting various diseases.
Industry
- Material Development : May be utilized in creating new materials with specific properties for industrial applications.
Case Studies and Research Findings
- Antimicrobial Activity Study :
- Cytotoxicity Evaluation :
- Pharmacological Investigations :
| Activity Type | Observed Effect |
|---|---|
| Antimicrobial | Significant inhibition of bacterial growth |
| Cytotoxicity | Induced cell death in cancer cell lines |
| Neuroprotection | Protective effects against neurodegeneration |
Mechanism of Action
The mechanism of action of (2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring and the ethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to (2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone include:
(2-Methoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone: Similar structure but with a methoxy group instead of an ethoxy group.
(2-Ethoxyphenyl)(3-(ethylthio)pyrrolidin-1-yl)methanone: Similar structure but with an ethylthio group instead of a methylthio group.
(2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
The uniqueness of (2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Biological Activity
(2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone, also known by its CAS number 2034539-97-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring substituted with a methylthio group and an ethoxyphenyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of (2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone is CHNOS, with a molecular weight of 265.37 g/mol. The structural configuration plays a crucial role in its biological activity, particularly in interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 265.37 g/mol |
| CAS Number | 2034539-97-2 |
Anticancer Properties
Recent studies have indicated that (2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone exhibits promising anticancer activity. In vitro evaluations have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and gastric cancer cells. For instance, the compound demonstrated an IC value in the range of 2.5–20.2 µM against several cancer cell lines, indicating moderate potency in inhibiting cell growth .
Table 1: Anticancer Activity of (2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.73 - 2.38 |
| OCUM-2MD3 (Gastric Cancer) | 88 |
| MDA-MB-231 (Triple-Negative Breast Cancer) | >20 |
The mechanism by which (2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone exerts its anticancer effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The presence of the methylthio group may enhance the compound's ability to modulate these targets effectively.
Comparative Studies
In comparative studies with similar compounds, such as (2-Methoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone and (2-Ethoxyphenyl)(3-(ethylthio)pyrrolidin-1-yl)methanone, it has been observed that variations in substituents can significantly affect biological activity. For example, compounds with different alkoxy groups exhibited varying degrees of potency against the same cancer cell lines, suggesting that structural modifications can lead to enhanced or diminished biological effects .
Case Studies
Several case studies have highlighted the potential therapeutic applications of (2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone:
- Study on Breast Cancer : A study investigated the effects of this compound on MCF-7 breast cancer cells and found a significant reduction in cell viability at concentrations above 0.73 µM.
- Gastric Cancer Research : Another study focused on OCUM-2MD3 cells, where the compound inhibited proliferation in a concentration-dependent manner.
Q & A
Q. What are the typical synthetic pathways for (2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone, and how do reaction conditions influence yield?
The synthesis involves multi-step processes, including:
- Pyrrolidine ring formation : Cyclization of amines with carbonyl compounds (e.g., formaldehyde) to introduce the methylthio group at position 3.
- Coupling reactions : Using reagents like EDCI or DCC to link the ethoxyphenyl moiety to the pyrrolidine ring. Critical conditions include temperature (60–80°C for coupling), solvent polarity (DMF or dichloromethane), and catalyst optimization (e.g., triethylamine as a base). Microwave-assisted synthesis can reduce reaction times and improve yields .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (1H, 13C) to confirm substituent positions and stereochemistry.
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) groups.
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC to assess purity (>95% recommended for biological assays). X-ray crystallography resolves absolute configuration if crystals are obtainable .
Q. What physicochemical properties are critical for in vitro bioactivity studies?
- Solubility : Test in aqueous buffers (pH 2–8) and DMSO for cell-based assays.
- Stability : Monitor degradation under UV light, varying pH, and elevated temperatures (25–40°C) using HPLC.
- Lipophilicity : Calculate logP values (e.g., via shake-flask method) to predict membrane permeability .
Advanced Research Questions
Q. How can reaction pathways be optimized when encountering low yields or byproducts?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions.
- Byproduct analysis : Use LC-MS to trace undesired products; introduce protecting groups (e.g., Boc for amines) to block side reactions.
- Alternative coupling strategies : Replace EDCI with HATU for sterically hindered intermediates .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., binding affinity)?
- Model validation : Cross-check docking results (e.g., AutoDock Vina) with mutagenesis studies (e.g., alanine scanning) to confirm binding residues.
- Solvent effects : Re-run MD simulations with explicit solvent models (e.g., TIP3P water) to improve accuracy.
- Experimental redundancy : Validate binding via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Q. How can SAR studies elucidate the roles of the methylthio and ethoxy groups in bioactivity?
- Analog synthesis : Prepare derivatives with substituent variations (e.g., replacing ethoxy with methoxy or methylthio with ethylthio).
- Biological testing : Compare IC50 values in enzyme inhibition assays (e.g., kinase profiling) to identify critical functional groups.
- Molecular dynamics : Simulate ligand-protein interactions to map steric and electronic contributions of substituents .
Q. What methodologies assess metabolic pathways and toxicity risks?
- Metabolism : Incubate with liver microsomes (human/rat) and use LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites.
- Toxicity screening : Conduct Ames tests for mutagenicity and MTT assays on hepatocytes (e.g., HepG2 cells) for cytotoxicity.
- In silico prediction : Use tools like Derek Nexus to flag structural alerts (e.g., reactive thioethers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
